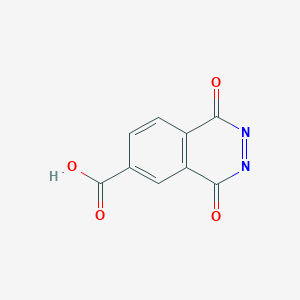
DOTA-amide (dihydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DOTA-amide (dihydrate) is a bifunctional chelator that binds to specific molecules, such as the Affibody molecule ZHER2:S1. This complex can specifically bind to HER2, a protein commonly overexpressed in certain types of cancer, including prostate cancer. DOTA-amide (dihydrate) is used in scientific research for its ability to detect bone metastases .
Preparation Methods
Synthetic Routes and Reaction Conditions
DOTA-amide (dihydrate) can be synthesized using a solid-phase synthetic strategy. This involves the preparation of DOTA from a cyclen precursor on solid-phase support. The process includes the condensation reaction of bromoacetylated peptides with cyclen, followed by the alkylation of cyclen-peptide with tert-butylbromoacetate .
Industrial Production Methods
The industrial production of DOTA-amide (dihydrate) typically involves the use of solid-phase synthesis to ensure high purity and cost-effectiveness. This method allows for the rapid and efficient preparation of DOTA-linked peptides, which are essential for imaging and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
DOTA-amide (dihydrate) primarily undergoes substitution reactions. It can form stable complexes with metal ions, which is crucial for its function as a chelator .
Common Reagents and Conditions
The synthesis of DOTA-amide (dihydrate) involves reagents such as bromoacetylated peptides, cyclen, and tert-butylbromoacetate. The reactions are typically carried out under mild conditions to preserve the integrity of the peptides and the chelator .
Major Products Formed
The major products formed from the reactions involving DOTA-amide (dihydrate) are DOTA-linked peptides. These peptides can be radiolabeled with isotopes such as gallium-68 for use in positron emission tomography (PET) imaging .
Scientific Research Applications
DOTA-amide (dihydrate) has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to form stable complexes with metal ions.
Biology: It binds to specific proteins, such as HER2, to study protein interactions and functions.
Medicine: It is used in the detection of bone metastases in prostate cancer and other cancers.
Industry: It is employed in the development of molecular imaging agents for diagnostic purposes
Mechanism of Action
DOTA-amide (dihydrate) exerts its effects by binding to the Affibody molecule ZHER2:S1. This complex specifically targets the HER2 protein, which is overexpressed in certain cancers. The binding of DOTA-amide (dihydrate) to HER2 allows for the detection of cancerous cells and metastases .
Comparison with Similar Compounds
Similar Compounds
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): Another chelator used for similar purposes but with different binding properties.
NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid): A chelator with a similar structure but different functional groups.
DTPA (diethylenetriaminepentaacetic acid): A chelator used in various imaging and therapeutic applications.
Uniqueness
DOTA-amide (dihydrate) is unique due to its high stability and specificity in binding to HER2. This makes it particularly useful in the detection and study of cancers that overexpress this protein .
Properties
Molecular Formula |
C16H36N8O6 |
|---|---|
Molecular Weight |
436.51 g/mol |
IUPAC Name |
2-[4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide;dihydrate |
InChI |
InChI=1S/C16H32N8O4.2H2O/c17-13(25)9-21-1-2-22(10-14(18)26)5-6-24(12-16(20)28)8-7-23(4-3-21)11-15(19)27;;/h1-12H2,(H2,17,25)(H2,18,26)(H2,19,27)(H2,20,28);2*1H2 |
InChI Key |
QRQIPCXDSQYLRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)N)CC(=O)N)CC(=O)N)CC(=O)N.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



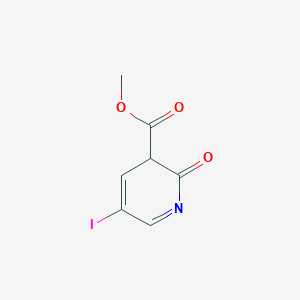
![7-bromo-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12360813.png)
![Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine](/img/structure/B12360820.png)
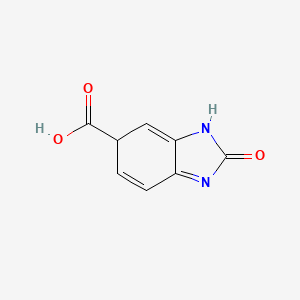
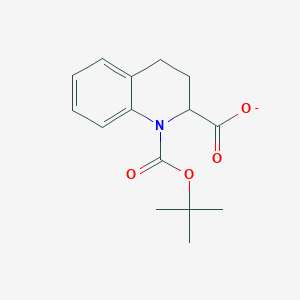

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethynyloxolan-2-yl]methyl benzoate](/img/structure/B12360853.png)
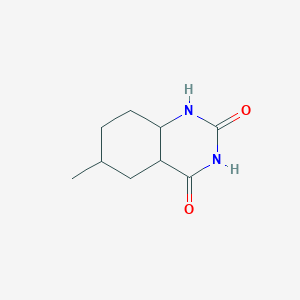

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12360877.png)
![6-chloro-1-methyl-3aH-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12360883.png)
![2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzonitrile](/img/structure/B12360889.png)
